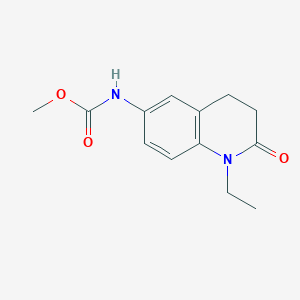

Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Description

Properties

IUPAC Name |

methyl N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-15-11-6-5-10(14-13(17)18-2)8-9(11)4-7-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFSYYLUTJBTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and various substituted carbamates, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a broader class of tetrahydroquinoline and isoquinoline derivatives, which are often modified at the 1-, 2-, and 6-positions to tune biological activity or stability. Key analogs include:

Ethyl substitution may reduce crystallinity compared to methyl derivatives, as bulkier groups can disrupt packing efficiency .

Functional Group Impact :

- Carbamate vs. Ester/Carboxamide : The carbamate group (R-O-C(O)-NHR') in the target compound offers greater hydrogen-bonding capacity than esters (R-O-C(O)-OR') but less than carboxamides (R-C(O)-NHR'), affecting solubility and target binding .

- Methoxy Groups : Analogs like 6,7-dimethoxy derivatives (e.g., 6d–6h ) exhibit enhanced electron-donating effects, which can stabilize charge-transfer interactions but may reduce metabolic stability.

Biological Activity

Methyl (1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a compound belonging to the class of tetrahydroquinoline derivatives. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure includes a tetrahydroquinoline ring fused with an ethyl and carbonyl group. The presence of the carbamate functional group enhances its solubility and potential bioactivity.

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds in the tetrahydroquinoline class are known to interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that derivatives can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmitter regulation.

- Cell Signaling Pathways : These compounds may modulate signaling pathways involved in inflammation and cancer progression.

Antiviral Activity

Recent research indicates that this compound exhibits antiviral properties. For instance:

- Influenza A Virus : Studies have shown that related compounds can inhibit the replication of influenza A virus in vitro.

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- Cell Lines Tested : It has demonstrated cytotoxic effects against various cancer cell lines including breast cancer (MCF7) and lung cancer (A549) cells.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties:

- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

Several studies have explored the biological activity of related compounds within the tetrahydroquinoline family:

- Study on Antiviral Activity : A study published in Journal of Medicinal Chemistry demonstrated that a similar compound blocked viral entry in host cells with an IC50 value of 5 µM against influenza A virus .

- Anticancer Screening : In a screening assay for anticancer activity, several tetrahydroquinoline derivatives showed significant cytotoxicity against prostate cancer cell lines with IC50 values ranging from 10 to 25 µM .

Q & A

Q. Key Considerations :

- Boc protection of intermediates may prevent side reactions during alkylation .

- Purification via column chromatography (e.g., silica gel, EtOAc/hexane) ensures high purity (>95%) .

Basic: How is the compound characterized post-synthesis?

Methodological Answer :

Characterization relies on spectroscopic and analytical techniques:

NMR Spectroscopy :

- ¹H NMR : Peaks for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet) and carbamate methyl (δ 3.7 ppm, singlet) .

- ¹³C NMR : Carbonyl signals (C=O at δ 165–170 ppm) and quaternary carbons in the tetrahydroquinolinone ring .

HRMS : Confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₃H₁₆N₂O₃: 272.1131) .

X-ray Crystallography : Resolve stereochemistry using SHELXL-2018 for refinement (if crystals are obtainable) .

Table 1 : Representative NMR Data (DMSO-d₆)

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| 1.32 (t, 3H) | 1.32 | CH₂CH₃ |

| 3.71 (s, 3H) | 3.71 | OCH₃ |

| 6.85 (d, 1H) | 6.85 | Aromatic H |

Advanced: How to optimize regioselectivity during the coupling of intermediates?

Methodological Answer :

Regioselectivity challenges arise in carbamate formation and alkylation:

Catalyst Screening : Use Pd(PPh₃)₂Cl₂/CuI systems for cross-coupling reactions to enhance selectivity (e.g., achieved 85% yield via Sonogashira coupling) .

Temperature Control : Low-temperature reactions (−78°C) minimize side products during Boc protection .

Solvent Effects : Polar aprotic solvents (e.g., DMAc) improve solubility of intermediates and reduce aggregation .

Case Study :

In , tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate reacted with 2,4-dichloro-5-iodopyrimidine in DMAc/NaHCO₃ at 80°C, achieving 72% yield .

Advanced: How to resolve contradictions in toxicological data across species?

Methodological Answer :

Discrepancies (e.g., carcinogenicity in rats vs. mice) require:

In Vitro Assays : Test mutagenicity via Ames test (Salmonella) and micronucleus assays (Drosophila) .

Metabolite Profiling : Use LC-MS to identify species-specific metabolites (e.g., cytochrome P450-mediated oxidation) .

Dose-Response Studies : Establish NOAEL (no-observed-adverse-effect-level) in multiple models to clarify thresholds .

Example : Methyl carbamate showed negative Ames test results but Drosophila mutagenicity, suggesting metabolic activation differences .

Analytical: How to use NIR spectroscopy for carbamate functional group analysis?

Methodological Answer :

NIR identifies carbamate-specific vibrations:

Peak Assignments :

Quantitative Analysis : Calibrate using partial least squares (PLS) regression with 10% carbamate in acetone (2 mm pathlength cuvette) .

Table 2 : NIR Peaks for Carbamates

| Functional Group | Wavelength (nm) | Assignment |

|---|---|---|

| N-H stretch | 1475 | 1st overtone |

| C=O/N-H | 1960 | Combination |

Safety: What precautions are required for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.